Regioselective C4-Amination Superiority Over Competing C2- and C3-Isomers in Kinase Inhibitor Potency
The C4-isopropylamino substitution pattern in pyridine-based kinase inhibitors yields superior IRAK4 inhibitory potency compared to C2- or C3-amino regioisomers [1]. In a representative scaffold from US9242975B2, compounds retaining the 4-(isopropylamino)pyridine core exhibited IRAK4 IC50 values of 2.80 nM and 25.4 nM, whereas regioisomeric modifications (C2 or C3 substitution) resulted in >10-fold potency reduction or complete loss of activity, underscoring the criticality of 4-position substitution for target engagement [1].
| Evidence Dimension | IRAK4 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.80 nM (US9242975B2 Example 7 compound containing 4-isopropylaminopyridine core) |
| Comparator Or Baseline | C2- or C3-substituted aminopyridine analogs: >10-fold reduced activity or inactive |
| Quantified Difference | At least 10-fold higher potency for 4-substituted core |
| Conditions | IRAK4 enzyme inhibition assay, U-bottom 384-well plates, pH 7.2, 25°C, ATP concentration not specified |
Why This Matters
Selection of the C4-isopropylamino regioisomer over C2- or C3-alternatives directly determines whether a lead series achieves low nanomolar or suboptimal/inactive target engagement, influencing compound progression in kinase inhibitor discovery programs.
- [1] Bristol-Myers Squibb Company. Heterocyclic-substituted pyridyl compounds useful as kinase inhibitors. US Patent US9242975B2, 2016. View Source
